1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiourea group, a fluorophenyl group, and a morpholinylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea typically involves the reaction of 4-fluoroaniline with 2-(morpholin-4-yl)phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as hydroxide ions or amines can replace the fluorine atom.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. The fluorophenyl and morpholinylphenyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate enzymatic activities, receptor functions, and cellular signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea: This compound has a similar structure but with an ethyl group instead of a phenyl group, which may affect its reactivity and biological activity.
1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)propyl]thiourea: The presence of a propyl group introduces additional steric effects, potentially altering its chemical and biological properties.
1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)butyl]thiourea: The butyl group further increases the steric hindrance, which can influence the compound’s interactions with molecular targets.
Properties
Molecular Formula |
C17H18FN3OS |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(2-morpholin-4-ylphenyl)thiourea |
InChI |
InChI=1S/C17H18FN3OS/c18-13-5-7-14(8-6-13)19-17(23)20-15-3-1-2-4-16(15)21-9-11-22-12-10-21/h1-8H,9-12H2,(H2,19,20,23) |
InChI Key |
RARCXIGWDMRGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.